4-Methyl-2,5-dinitrophenol

Übersicht

Beschreibung

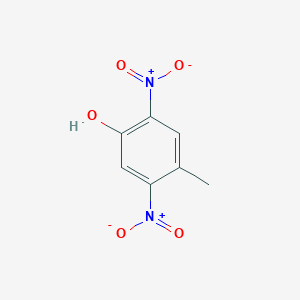

4-Methyl-2,5-dinitrophenol is an organic compound belonging to the dinitrophenol family. It is characterized by the presence of two nitro groups (-NO₂) and a methyl group (-CH₃) attached to a phenol ring. This compound is known for its yellow crystalline appearance and is used in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-dinitrophenol typically involves the nitration of 4-methylphenol (p-cresol). The process includes the following steps:

Nitration: 4-Methylphenol is treated with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled temperature to introduce nitro groups at the 2 and 5 positions of the phenol ring.

Purification: The crude product is purified through recrystallization from water or ethanol to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-2,5-dinitrophenol undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group (-OH) can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in polar solvents.

Major Products:

Reduction: 4-Methyl-2,5-diaminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2,5-dinitrophenol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in studies related to enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-2,5-dinitrophenol involves its ability to act as a protonophore. It can shuttle protons (H⁺) across biological membranes, disrupting the proton gradient and collapsing the proton motive force. This leads to the uncoupling of oxidative phosphorylation in mitochondria, resulting in the dissipation of energy as heat rather than the production of adenosine triphosphate (ATP).

Vergleich Mit ähnlichen Verbindungen

2,4-Dinitrophenol: Similar in structure but lacks the methyl group. Known for its use as a weight loss agent and its toxic effects.

2,5-Dinitrophenol: Similar but without the methyl group. Used in the synthesis of other organic compounds.

Dinoseb: A dinitrophenol derivative used as a herbicide.

Uniqueness: 4-Methyl-2,5-dinitrophenol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can affect its solubility, stability, and interaction with biological systems, making it distinct from other dinitrophenol compounds.

Biologische Aktivität

4-Methyl-2,5-dinitrophenol (4-MDNP) is a compound belonging to the dinitrophenol family, known for its biological activity, particularly as a mitochondrial uncoupler. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with 4-MDNP, drawing from diverse research findings.

4-MDNP functions primarily as a mitochondrial uncoupler , which disrupts the coupling between oxidative phosphorylation and ATP synthesis. This process leads to an increase in metabolic rate as energy is dissipated as heat rather than stored as ATP. The following mechanisms have been identified:

- Increased Basal Metabolic Rate (BMR) : 4-MDNP raises BMR by enhancing mitochondrial respiration and oxygen consumption, resulting in elevated body temperature and energy expenditure .

- Oxidative Stress Modulation : It has been shown to modulate reactive oxygen species (ROS) production by affecting mitochondrial membrane potential and calcium ion levels .

- Impact on Thyroid Function : The compound can influence thyroid hormone metabolism, potentially leading to altered levels of thyroxine (T4) in the body .

Biological Effects

The biological effects of 4-MDNP can be categorized into several key areas:

Toxicity

4-MDNP exhibits dose-dependent toxicity, with significant effects observed in various animal models. The acute toxicity profile indicates that high doses can lead to hyperthermia, organ weight changes, and even mortality in sensitive populations such as newborn rats .

Neuroprotective Effects

Recent studies have suggested potential neuroprotective properties of low-dose 4-MDNP. In animal models of neurodegenerative diseases like Alzheimer's and Parkinson's, it has been shown to improve functional outcomes by reducing oxidative stress .

Case Studies

Several case studies highlight the adverse effects of 4-MDNP exposure:

- Human Exposure : Reports indicate that individuals exposed to high levels of dinitrophenols experienced severe hyperthermia and metabolic disturbances. Autopsy findings often reveal multi-organ dysfunction consistent with hyperthermia .

- Animal Studies : In controlled studies involving rats, exposure to 4-MDNP resulted in significant weight loss and physiological changes indicative of increased metabolic activity .

Data Table: Biological Effects of this compound

Eigenschaften

IUPAC Name |

4-methyl-2,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKKXHQMXZFCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548861 | |

| Record name | 4-Methyl-2,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20294-52-4 | |

| Record name | 4-Methyl-2,5-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.